![molecular formula C20H28N2O4S B5598624 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

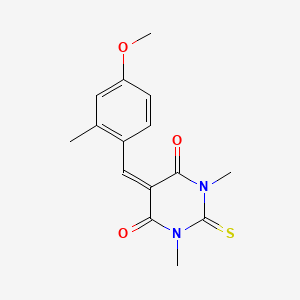

Heterocyclic compounds, particularly those incorporating pyrazine structures, are of significant interest in organic chemistry due to their complex structures and potential applications. The introduction of specific functional groups, such as cyclobutylcarbonyl and ethoxybenzyl groups, into the octahydrothieno[3,4-b]pyrazine skeleton can significantly influence the compound's chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multistep reactions, starting from simpler heterocycles or aromatic compounds. For example, the reaction of ethoxycarbonyl derivatives with keto esters in methanol can lead to cyclization reactions forming pyrazolopyridazine derivatives, a process that may be analogous to steps involved in synthesizing the target compound (Lange et al., 1997).

Molecular Structure Analysis

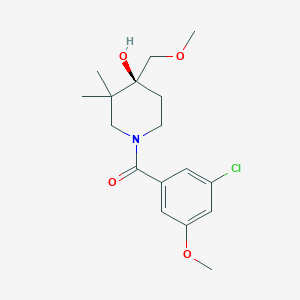

X-ray diffraction analysis and NMR spectroscopy are critical tools in determining the molecular structure of complex heterocycles. These techniques can elucidate the arrangement of atoms and the stereochemistry of the molecule, essential for understanding the compound's reactivity and interactions (Chimichi et al., 1996).

Chemical Reactions and Properties

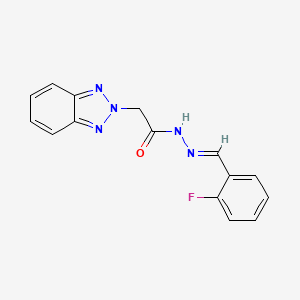

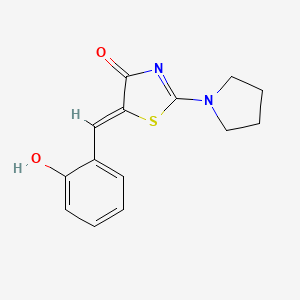

Heterocyclic compounds can undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present and reaction conditions. For example, reactions with hydrazine hydrate in ethanol can lead to the formation of novel pyrazole derivatives, indicating the reactivity of such compounds under nucleophilic attack (Peesapati et al., 2001).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of octahydro-2H-pyrazino[1,2-a]pyrazines, which share a structural motif with the compound , involves efficient methods starting from 1,4-dibenzyl-2-ethoxycarbonylpiperazine. These compounds serve as precursors for a new series of antibacterial quinolones, highlighting their significance in the development of novel antibacterial agents (Gubert et al., 1991).

Biological Activities

- Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to the given compound, has shown that these molecules have potential cytotoxic activities against certain cancer cell lines. This suggests the compound's potential utility in the exploration of new cancer treatments (Hassan et al., 2014).

Catalytic Applications

- A binuclear oxovanadium(V) complex, when combined with pyrazinecarboxylic acid (PCA), demonstrated efficient oxidation of saturated hydrocarbons with hydrogen peroxide. This indicates the potential of structurally related compounds in catalysis and organic synthesis (Sutradhar et al., 2013).

Antimicrobial and Anticancer Studies

- Novel pyrazole-3,4-dicarboxylates showed moderate cytotoxic activity against certain cell lines, suggesting that compounds with similar structures might have applications in developing new antimicrobial or anticancer agents (Sekkak et al., 2013).

Complexation and Coordination Chemistry

- Research into the complexation and coordination oligomerization of pyrazine-capped compounds has provided insights into their use in forming metal complexes with potential applications in materials science and catalysis (Hegedus et al., 2003).

Propriétés

IUPAC Name |

[(4aS,7aR)-1-[(2-ethoxyphenyl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S/c1-2-26-19-9-4-3-6-16(19)12-21-10-11-22(20(23)15-7-5-8-15)18-14-27(24,25)13-17(18)21/h3-4,6,9,15,17-18H,2,5,7-8,10-14H2,1H3/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVOBUZAXCCUOC-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)

![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)

![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)